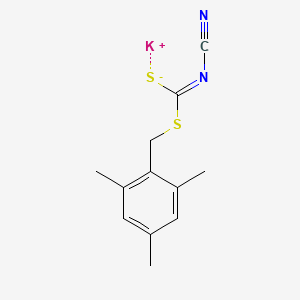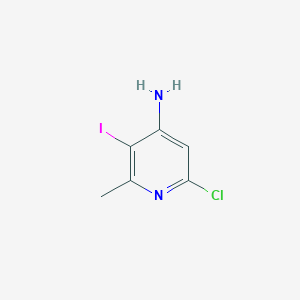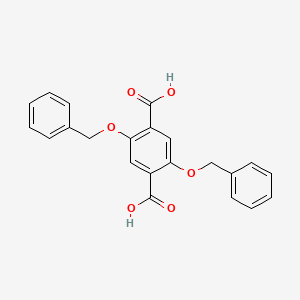
2,5-Bis(benzyloxy)terephthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(benzyloxy)terephthalic acid is an organic compound with the molecular formula C22H18O6. It is characterized by the presence of two benzyloxy groups attached to a terephthalic acid core. This compound is typically found as a solid powder or crystalline substance and is primarily used as an intermediate in organic synthesis and as an additive in the polymer industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(benzyloxy)terephthalic acid generally involves the reaction of terephthalic acid with benzyl alcohol under specific conditions. One common method includes the esterification of terephthalic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of ionic liquids as solvents and catalysts has also been explored to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(benzyloxy)terephthalic acid undergoes various chemical reactions, including:
Oxidation: The benzylic positions can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylic positions typically yields terephthalic acid derivatives, while reduction can produce benzyl alcohol derivatives .
Applications De Recherche Scientifique
2,5-Bis(benzyloxy)terephthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug development.
Industry: It is used as an additive in the polymer industry to enhance the properties of materials such as plastics and resins
Mécanisme D'action
The mechanism of action of 2,5-Bis(benzyloxy)terephthalic acid involves its interaction with various molecular targets and pathways. The benzyloxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The terephthalic acid core can undergo various chemical transformations, contributing to its versatility in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Furandicarboxylic acid: An organic compound with two carboxylic acid groups attached to a central furan ring.
2,5-Bis(phenylamino)terephthalic acid: A compound with phenylamino groups attached to the terephthalic acid core, used in various chemical applications.
Uniqueness
2,5-Bis(benzyloxy)terephthalic acid is unique due to its benzyloxy functional groups, which provide distinct reactivity and binding properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and industrial applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C22H18O6 |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
2,5-bis(phenylmethoxy)terephthalic acid |
InChI |
InChI=1S/C22H18O6/c23-21(24)17-12-20(28-14-16-9-5-2-6-10-16)18(22(25)26)11-19(17)27-13-15-7-3-1-4-8-15/h1-12H,13-14H2,(H,23,24)(H,25,26) |
Clé InChI |
DPSSFVPIBSKZJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC(=C(C=C2C(=O)O)OCC3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B13916433.png)
![7'-Cyclopentyl-2'-(methylthio)spiro[cyclopropane-1,5'-[5H]pyrrolo[2,3-d]pyrimidin]-6'(7'H)-one](/img/structure/B13916440.png)

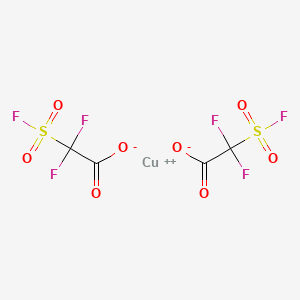


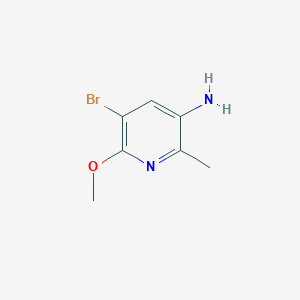
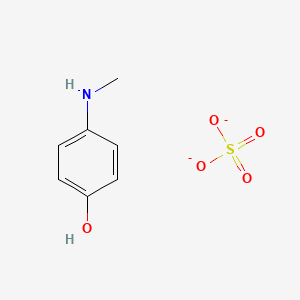

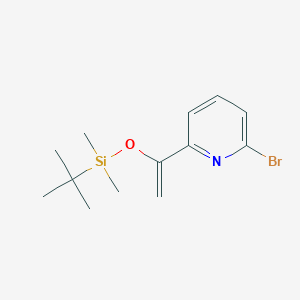
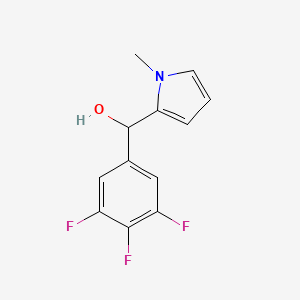
![Benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13916509.png)
